Dopexamine
Overview
Description
Dopexamine is a synthetic analogue of dopamine, primarily used in medical settings to manage heart failure and improve cardiac output following cardiac surgery . It functions by stimulating beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2, leading to increased cardiac output and enhanced blood flow to peripheral vascular beds .
Mechanism of Action
Mode of Action
Dopexamine interacts with its targets by stimulating the beta-2 adrenergic receptors and peripheral dopamine receptor D1 and D2 . It also inhibits the neuronal re-uptake of norepinephrine . These interactions result in increased cardiac output and increased blood flow to peripheral vascular beds .
Pharmacokinetics
It is known that this compound is administered intravenously in hospitals .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in cardiac output and blood flow to peripheral vascular beds . This can lead to improved organ perfusion, particularly in the heart and kidneys . This compound may also protect against colonic mucosal damage in patients undergoing abdominal aortic surgery and may improve gastric mucosal pHi in general surgical patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used in a hospital environment, where factors such as patient health status, other medications, and medical procedures can influence its action .
Biochemical Analysis
Biochemical Properties
Dopexamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stimulates beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2 . These interactions lead to increased cardiac output and enhanced blood flow to peripheral vascular beds . Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, further contributing to its cardiovascular effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By stimulating beta-2 adrenergic receptors and dopamine receptors D1 and D2, this compound enhances cardiac contractility and vasodilation . This results in improved tissue perfusion and oxygen delivery, which are critical for cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions trigger a cascade of intracellular signaling events that lead to increased cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation . Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, which prolongs its action and contributes to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over short-term administration . The compound’s stability and sustained action are crucial for its therapeutic applications in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases cardiac output and improves tissue perfusion without significant adverse effects . At higher doses, this compound may cause tachycardia, hypertension, and other cardiovascular complications . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions influence metabolic flux and metabolite levels, contributing to its cardiovascular effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of this compound is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound exerts its effects at the appropriate cellular sites, contributing to its therapeutic efficacy .
Preparation Methods
The synthesis of dopexamine involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:
Formation of the benzene-1,2-diol structure: This involves the hydroxylation of benzene derivatives.
Attachment of the ethylamine side chain: This step involves the reaction of the benzene-1,2-diol with ethylamine under controlled conditions.
Formation of the final compound: The final step involves the reaction of the intermediate with phenylethylamine to form this compound.
Industrial production methods for this compound are similar but are optimized for large-scale production, ensuring high yield and purity. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Dopexamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dopexamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of catecholamines and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Comparison with Similar Compounds
Dopexamine is unique in its dual action on both beta-2 adrenergic receptors and dopamine receptors. Similar compounds include:
Dobutamine: A synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors, used for its inotropic effects.
Norepinephrine: A naturally occurring catecholamine that acts primarily on alpha-adrenergic receptors, used as a vasopressor.
This compound’s unique combination of beta-2 adrenergic and dopamine receptor activity distinguishes it from these other compounds, providing a distinct therapeutic profile.
Properties
IUPAC Name |
4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJORHCUPVNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86484-91-5 (di-hydrochloride) | |
Record name | Dopexamine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048666 | |
Record name | Dopexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86197-47-9 | |
Record name | Dopexamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopexamine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopexamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dopexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOPEXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dopexamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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